Subtilosin A1

Catalog No.
S1884973
CAS No.
M.F
NA
M. Wt
3438.01
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Subtilosin A1

Product Name

Subtilosin A1

Molecular Formula

NA

Molecular Weight

3438.01

Synonyms

Subtilosin A1

Subtilosin A1 is a cyclic antimicrobial peptide produced by various strains of the bacterium Bacillus subtilis. It belongs to the class of bacteriocins, which are ribosomally synthesized antimicrobial peptides that exhibit activity against a range of Gram-positive bacteria. The structure of subtilosin A1 is characterized by its unique cyclic configuration, which includes several post-translational modifications such as thioether bonds formed between cysteine residues and alpha carbons of amino acids. This compound stands out due to its acidic isoelectric point, differentiating it from other lantibiotics that are typically basic .

During its biosynthesis. The initial step involves the formation of thioether bonds catalyzed by the enzyme AlbA, which plays a crucial role in the maturation of the peptide. This process includes dehydration of specific amino acids and subsequent intramolecular cyclization, resulting in the characteristic cyclic structure of subtilosin A1. Additionally, the peptide can undergo desulfurization, leading to inactive derivatives, highlighting the importance of sulfur in maintaining its biological activity .

Subtilosin A1 exhibits significant antibacterial activity primarily against Gram-positive bacteria, including pathogenic strains such as Listeria monocytogenes and Staphylococcus aureus. Its mechanism of action typically involves disrupting bacterial cell membranes, leading to cell lysis. The compound's unique structure allows it to penetrate bacterial cells effectively, making it a potent agent in combating bacterial infections. Furthermore, subtilosin A1 has shown promise in food preservation due to its ability to inhibit spoilage organisms .

The synthesis of subtilosin A1 involves both genetic and biochemical approaches. The gene encoding subtilosin A1 is located within a biosynthetic gene cluster in Bacillus subtilis. The production process generally includes:

  • Fermentation: Culturing Bacillus subtilis under optimized conditions to maximize yield.
  • Extraction: Utilizing solvents such as ethyl acetate for the extraction of subtilosin A1 from culture supernatants.
  • Purification: Employing techniques like solid-phase extraction and high-performance liquid chromatography (HPLC) for isolating pure subtilosin A1 from crude extracts .

Subtilosin A1 has diverse applications across various fields:

  • Food Industry: Used as a natural preservative to extend shelf life and enhance food safety by inhibiting spoilage microorganisms.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its antibacterial properties, particularly in treating infections caused by resistant strains of bacteria.
  • Agriculture: Explored as a biopesticide for controlling plant pathogens without harming beneficial microorganisms .

Research on the interactions of subtilosin A1 with other biomolecules has revealed insights into its mechanism of action and potential synergistic effects with other antimicrobial agents. Studies indicate that subtilosin A1 can work in conjunction with certain antibiotics to enhance their efficacy against resistant bacterial strains. Additionally, investigations into its interaction with bacterial membranes have provided valuable information on how this peptide disrupts cellular integrity, leading to bacterial death .

Subtilosin A1 can be compared with several other antimicrobial peptides and bacteriocins produced by Bacillus species. Here are some notable compounds:

Compound NameStructure TypeKey Features
SubtilinLinearContains lanthionine bridges; effective against Listeria species
MersacidinCyclicExhibits strong activity against Staphylococcus aureus; contains lanthionine residues
Lacticin 3147CyclicTwo-component lantibiotic; effective against a broad spectrum of Gram-positive bacteria
NisinCyclicWidely used as a food preservative; exhibits activity against Listeria monocytogenes
PaenibacillinCyclicProduced by Paenibacillus species; shows antifungal activity

Uniqueness of Subtilosin A1:

  • Subtilosin A1 is distinctive due to its cyclic structure combined with unique thioether linkages that are not commonly found in other bacteriocins.
  • Its acidic nature sets it apart from many other lantibiotics, which typically possess basic properties.

Subtilosin A1 represents a variant of the well-characterized bacteriocin subtilosin A, distinguished by a critical amino acid substitution at position 6 of the peptide sequence [1] [2]. The primary structural modification involves the replacement of threonine with isoleucine at this position, resulting from a single nucleotide change (cytosine to thymine at nucleotide 41) in the encoding gene [2]. This substitution fundamentally alters the physicochemical properties of the peptide while maintaining the overall structural architecture characteristic of the subtilosin family.

The complete amino acid sequence of subtilosin A1 follows the pattern: Asparagine-Lysine-Glycine-Cysteine-Alanine-Isoleucine-Cysteine-Serine-Isoleucine-Glycine-Alanine-Alanine-Cysteine-Leucine-Valine-Aspartate-Glycine-Proline-Isoleucine-Proline-Aspartate-Glycine-Isoleucine-Alanine-Glycine-Alanine-Glycine, where the isoleucine at position 6 represents the defining substitution from the wild-type threonine [2] [3]. This 35-amino acid peptide maintains the macrocyclic structure through head-to-tail cyclization between the amino-terminal asparagine and carboxy-terminal glycine residues [2] [4].

Mass spectrometry analysis confirms the molecular weight implications of this substitution, with subtilosin A1 exhibiting a monoisotopic mass of 3412.5 daltons, representing an increase of 12.053 daltons compared to wild-type subtilosin A [2]. This mass difference corresponds precisely to the theoretical calculation based on the molecular weight difference between isoleucine (131.169 daltons) and threonine (119.116 daltons), validating the structural assignment.

The peptide backbone cyclization occurs through an unusual amide bond formation between the amino terminus and carboxyl terminus, creating a macrocyclic structure that distinguishes subtilosin A1 from linear bacteriocins [5] [6]. This cyclization process involves proteolytic cleavage of the amino-terminal leader peptide followed by the formation of the head-to-tail linkage [7] [2]. The cyclization contributes significantly to the structural stability and biological activity of the peptide.

Structural ParameterSubtilosin ASubtilosin A1
Amino Acid Length35 residues35 residues
Position 6 ResidueThreonineIsoleucine
Molecular Weight3399.7 Da3412.5 Da
Mass Difference-+12.8 Da
Cyclization TypeHead-to-tailHead-to-tail

Three-Dimensional Architecture: Thioether Cross-Linking Patterns (Cysteine-Phenylalanine/Threonine Linkages)

The three-dimensional architecture of subtilosin A1 is characterized by an unprecedented pattern of thioether cross-linkages that fundamentally distinguishes it from conventional lantibiotics and other ribosomally synthesized peptides [5] [6] [8]. These unique structural features involve the formation of three distinct thioether bonds between cysteine sulfur atoms and the alpha-carbon positions of specific amino acid residues.

The cross-linking pattern in subtilosin A1 maintains the same connectivity observed in wild-type subtilosin A, involving three critical thioether bridges [5] [6]. The first cross-link forms between the sulfur atom of cysteine-4 and the alpha-carbon of phenylalanine-31, creating a constraint that influences the overall peptide conformation [5] [7]. The second thioether bridge connects cysteine-7 sulfur to the alpha-carbon of threonine-28, establishing additional structural rigidity [5] [6]. The third cross-link involves cysteine-13 sulfur bonding to the alpha-carbon of phenylalanine-22, completing the unique cross-linking pattern [5] [6].

Nuclear magnetic resonance spectroscopy studies have revealed that these thioether linkages exhibit specific stereochemical configurations [5] [8]. The cross-link at phenylalanine-22 maintains L stereochemistry with alpha-R configuration, while the linkages at threonine-28 and phenylalanine-31 display D stereochemistry with alpha-S configurations [5] [8]. This stereochemical arrangement results from the biochemical formation mechanism, where thioether bond formation proceeds with net retention of configuration at phenylalanine-22 and inversion at threonine-28 and phenylalanine-31 [5] [8].

The formation of these unusual thioether bonds involves the radical S-adenosylmethionine enzyme AlbA, which catalyzes the unprecedented linkage between cysteine sulfurs and amino acid alpha-carbons [9]. This enzyme contains two iron-sulfur clusters, with one cluster responsible for S-adenosylmethionine cleavage and the second cluster required for thioether linkage generation [9]. The reaction mechanism represents a novel biochemical process distinct from the beta-carbon linkages observed in conventional lantibiotics [7] [9].

Cross-Link PositionCysteine ResidueTarget ResidueStereochemistryConfiguration
Cross-Link 1Cysteine-4Phenylalanine-31DAlpha-S
Cross-Link 2Cysteine-7Threonine-28DAlpha-S
Cross-Link 3Cysteine-13Phenylalanine-22LAlpha-R

The structural constraints imposed by these thioether cross-links create a compact, rigid three-dimensional architecture that contributes to the peptide's stability and biological activity [5] [6]. The cross-linking pattern generates multiple loops within the peptide structure, with each thioether bridge restricting conformational flexibility and maintaining specific spatial relationships between different regions of the molecule [5] [8].

Comparative Structural Modeling Against Wild-Type Subtilosin A

Comparative structural analysis between subtilosin A1 and wild-type subtilosin A reveals that the threonine-6-isoleucine substitution introduces significant changes in local hydrophobicity while preserving the overall three-dimensional architecture [2] [10]. The substitution replaces a polar, hydroxyl-containing threonine residue with a nonpolar, branched-chain isoleucine, fundamentally altering the physicochemical properties at position 6 without disrupting the essential cross-linking framework [2].

Structural modeling studies indicate that both variants maintain identical thioether cross-linking patterns, with the three characteristic cysteine-to-alpha-carbon linkages remaining unchanged [2] [10]. The preservation of cysteine-4, cysteine-7, and cysteine-13 positions, along with their respective target residues (phenylalanine-31, threonine-28, and phenylalanine-22), ensures that the fundamental structural constraints defining the subtilosin fold are maintained in subtilosin A1 [5] [2].

The threonine-6-isoleucine substitution occurs in a region of the peptide that does not directly participate in thioether cross-linking, allowing the mutation to influence surface properties without compromising structural integrity [2]. This positional independence from the cross-linking network explains why subtilosin A1 retains the characteristic macrocyclic architecture while exhibiting altered biological activities, including enhanced antimicrobial potency and newly acquired hemolytic activity [2].

Nuclear magnetic resonance-based structural determinations of wild-type subtilosin A provide the reference framework for understanding subtilosin A1 architecture [5] [6] [8]. The wild-type structure exhibits a compact, globular conformation stabilized by the three thioether cross-links and the head-to-tail cyclization [5] [6]. The peptide backbone adopts a complex fold that positions the cross-linked residues in specific spatial arrangements critical for biological function [5] [8].

Comparative analysis of antimicrobial activity profiles demonstrates that subtilosin A1 exhibits enhanced potency against multiple bacterial strains compared to the wild-type peptide [2]. Against Bacillus anthracis, subtilosin A1 shows a minimum inhibitory concentration of 2.56 micromolar compared to 16 micromolar for wild-type subtilosin A [2]. Similar enhancement patterns are observed against Bacillus cereus, Bacillus thuringiensis, Listeria monocytogenes, and Streptococcus pyogenes, with subtilosin A1 consistently demonstrating 4- to 16-fold improved activity [2].

Target OrganismSubtilosin A (μM)Subtilosin A1 (μM)Activity Enhancement
Bacillus anthracis162.566.3-fold
Bacillus cereus406.46.3-fold
Bacillus thuringiensis406.46.3-fold
Listeria monocytogenes406.46.3-fold
Enterococcus faecalis100166.3-fold
Streptococcus pyogenes1006.415.6-fold

The most dramatic functional difference between the two variants involves hemolytic activity, where subtilosin A1 exhibits significant hemolysis at 16 micromolar concentration while wild-type subtilosin A shows no hemolytic activity at concentrations up to 250 micromolar [2]. This functional divergence correlates with the increased hydrophobicity introduced by the isoleucine substitution, suggesting that surface hydrophobicity plays a critical role in membrane interaction and disruption mechanisms [2].

Dates

Modify: 2023-07-21

Explore Compound Types